molecular formula C10H24N2 B14667206 Decane-1,1-diamine CAS No. 51194-27-5

Decane-1,1-diamine

Cat. No.: B14667206
CAS No.: 51194-27-5
M. Wt: 172.31 g/mol
InChI Key: OWEZJUPKTBEISC-UHFFFAOYSA-N
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Description

Decane-1,1-diamine (CAS 51194-27-5) is an organic compound with the molecular formula C10H24N2 and an average molecular weight of 172.31 g/mol . This diamine serves as a specialized building block in organic synthesis and materials science research. While specific biological activity data for this compound is limited, studies on structurally similar synthetic diamines reveal potential research value in antimicrobial applications. Such analogues are investigated for their ability to disrupt bacterial cell membranes, demonstrating broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA . The mechanism is attributed to the interaction of the cationic diamine with negatively charged bacterial membranes, leading to membrane depolarization and permeabilization . This makes diamines a subject of interest in developing new antibacterial strategies. Beyond biomedical research, diamines of similar chain lengths are fundamental monomers in polymer chemistry. They are used in the synthesis of polyamides and other high-performance materials for applications in coatings, adhesives, and plastics . Researchers can utilize this compound as a versatile precursor for developing novel materials and exploring new chemical entities. This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51194-27-5

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

decane-1,1-diamine

InChI

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-9-10(11)12/h10H,2-9,11-12H2,1H3

InChI Key

OWEZJUPKTBEISC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(N)N

Origin of Product

United States

Synthetic Methodologies for Decane 1,10 Diamine and Its Derivatives

Established Industrial Synthesis Routes

Conventional manufacturing of decane-1,10-diamine relies on multi-step chemical syntheses, which are well-established for large-scale industrial production.

The most prominent industrial method for producing decane-1,10-diamine is through the catalytic hydrogenation of sebaconitrile (B1670059) (decanedinitrile). echemi.com This process involves the reduction of the two nitrile groups of sebaconitrile to primary amine groups.

The synthesis is typically carried out in a high-pressure reactor. echemi.comorgsyn.org Sebaconitrile is suspended in a solvent, commonly ethanol, with a catalyst. echemi.comchembk.com Raney nickel is a frequently employed catalyst for this transformation. echemi.comorgsyn.orgchembk.com The reaction is conducted under an atmosphere of hydrogen and liquid ammonia (B1221849). echemi.comorgsyn.org Ammonia is used to suppress the formation of secondary and tertiary amine byproducts. The process requires elevated temperatures and pressures to proceed efficiently. For instance, a typical procedure involves heating to approximately 125°C with a hydrogen pressure of about 10.34 MPa. echemi.comchembk.com The reaction proceeds until hydrogen absorption ceases. echemi.comorgsyn.org Following the reaction, the catalyst is filtered out, and the decane-1,10-diamine product is purified by distillation under reduced pressure. echemi.comchembk.com

Table 1: Typical Reaction Conditions for Hydrogenation of Sebaconitrile globethesis.comechemi.comorgsyn.orgchembk.com
ParameterCondition
Starting MaterialSebaconitrile
CatalystRaney Nickel
SolventEthanol
ReagentsHydrogen, Ammonia
Temperature~80-125°C
Pressure~2.5-10.34 MPa

An alternative established route to decane-1,10-diamine involves 1,10-decanediol (B1670011) as the starting material. echemi.comchembk.com This method utilizes a process known as catalytic amination. In this pathway, 1,10-decanediol is reacted with ammonia at high temperatures, typically between 220-260°C, in the presence of a Raney nickel catalyst. echemi.comorgsyn.orgchembk.com

Another pathway starts from sebacic acid, which is first converted to sebacamide (B1681608). The sebacamide can then be dehydrated to form sebaconitrile, which subsequently undergoes hydrogenation as described in the primary industrial route. globethesis.comlookchem.com This multi-step process highlights the centrality of sebacic acid and its nitrile derivative in conventional synthesis. globethesis.com

Sustainable and Bio-based Production Approaches

Growing environmental concerns and a push for a circular economy have spurred research into sustainable methods for producing decane-1,10-diamine. nih.gov These approaches focus on using renewable feedstocks and biocatalytic processes to reduce reliance on fossil fuels and minimize environmental impact. nih.govresearchgate.net

The biological production of diamines using engineered microorganisms is a rapidly advancing field. nih.gov High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been successfully engineered to produce various diamines, primarily shorter-chain versions like putrescine (C4) and cadaverine (B124047) (C5). nih.govresearchgate.net

While the direct microbial synthesis of long-chain diamines like decane-1,10-diamine is still an emerging area of research, the foundational strategies are being established. nih.govnih.gov These strategies involve designing and implementing novel metabolic pathways in host microbes. nih.govresearchgate.net Researchers are working to identify and develop enzymes that can catalyze the necessary reactions to convert bio-based precursors into long-chain diamines. researchgate.neteuropa.eu The development of biocatalytic cascades, where multiple enzymes work in sequence, is a key strategy for achieving the synthesis of these longer molecules. researchgate.net Research projects are actively focused on developing biological production technologies for high-value long-chain diamines (>C10) derived from plant oils. kribb.re.kr

Table 2: Research Focus in Bio-based Diamine Production nih.govresearchgate.netnih.gov
AspectDescription
Host MicroorganismsEngineered Escherichia coli and Corynebacterium glutamicum are common platforms.
Production StrategySystems metabolic engineering and biocatalysis.
Current SuccessHigh titers achieved for shorter-chain diamines (e.g., putrescine, cadaverine).
Future GoalImprove and establish efficient pathways for long-chain diamines (C8, C10, C12).

The only commercially available, chemically synthesized bio-based linear aliphatic diamine is decane-1,10-diamine derived from castor oil. uni-bayreuth.de Castor oil is a non-edible and valuable renewable feedstock. researchgate.net It is primarily composed of triglycerides of ricinoleic acid (around 85-90%). researchgate.net

The conversion process involves several chemical steps:

The cleavage of ricinoleic acid from castor oil yields sebacic acid. uni-bayreuth.deresearchgate.net

Sebacic acid, a C10 dicarboxylic acid, is then converted into sebaconitrile. This step typically involves amidation with ammonia followed by dehydration. globethesis.comuni-bayreuth.de

Finally, the bio-based sebaconitrile is hydrogenated to produce decane-1,10-diamine. uni-bayreuth.de

This pathway provides a direct link from a renewable agricultural resource to a key industrial monomer, making it a cornerstone of the bio-based polymer industry. uni-bayreuth.deresearchgate.net This process is used to produce monomers for partially or fully bio-based polyamides, such as PA1010, which is synthesized from bio-based decane-1,10-diamine and bio-based sebacic acid, both derivable from castor oil. uni-bayreuth.deresearchgate.net

The synthesis of decane-1,10-diamine is increasingly being viewed through the lens of green chemistry, which seeks to make chemical processes more sustainable. researchgate.netsolubilityofthings.com Several of the twelve principles of green chemistry are particularly relevant to its production. sigmaaldrich.comacs.orgkahedu.edu.in

Use of Renewable Feedstocks: The synthesis route starting from castor oil is a prime example of this principle in action, replacing petrochemicals with a plant-based resource. uni-bayreuth.dekahedu.edu.in

Catalysis: Both conventional and bio-based routes rely heavily on catalysis. The use of catalytic reagents like Raney nickel is superior to stoichiometric reagents as they are used in small amounts and can often be recycled, minimizing waste. acs.org Biocatalysis, using enzymes and whole microorganisms, represents an even greener alternative, enabling reactions under mild conditions. solubilityofthings.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Hydrogenation reactions, such as the conversion of sebaconitrile to decane-1,10-diamine, are examples of high atom economy, as the primary addition is hydrogen atoms.

Safer Solvents and Auxiliaries: Research into greener synthesis aims to replace hazardous organic solvents with safer alternatives, such as water or solvent-less reaction conditions. researchgate.netkahedu.edu.in

Design for Energy Efficiency: Biocatalytic processes that operate at or near ambient temperature and pressure can significantly reduce the energy requirements compared to traditional chemical syntheses that demand high heat and pressure. solubilityofthings.comsigmaaldrich.com

By integrating these principles, the chemical industry is moving towards more environmentally benign and economically viable production methods for decane-1,10-diamine. researchgate.net

Advanced Synthetic Strategies for Functionalized Derivatives

The functionalization of decane-1,10-diamine has led to the development of various derivatives with tailored properties. Advanced synthetic strategies are employed to introduce substituents, form amide linkages, and construct complex molecular architectures in an efficient manner.

Synthesis of N-substituted Decane-1,10-diamine Analogues (e.g., N,N'-dihexyl-)

The synthesis of N,N'-disubstituted decane-1,10-diamine analogues is a key strategy for modifying the compound's characteristics. These methods typically involve the reaction of the primary amine groups with various electrophiles. A library of N,N′-disubstituted aliphatic diamines has been prepared and evaluated for various applications. nih.gov The synthesis generally results in good yields, averaging 77% and ranging from 30% to 99%. nih.gov

One approach involves the reaction of decane-1,10-diamine with isocyanates. For instance, N,N′-disubstituted bis-ureas have been synthesized from the reaction of aliphatic α,ω-diamines, including decane-1,10-diamine, with 3-bromoadamantan-1-yl isocyanate. researchgate.net Another common method is reductive amination.

A specific example is the formation of N,N'-dihexyl-decane-1,10-diamine. While detailed synthesis parameters for this specific compound are not extensively published in the provided results, the general structure consists of a decane (B31447) backbone with hexyl groups attached to each nitrogen atom. ontosight.ai The dilactate salt form of this compound is noted for its potential use in biomaterials and polymers, where the salt formation can improve properties like solubility and biocompatibility. ontosight.ai

Other examples of N-substituted derivatives include:

N,N'-bis(3-bromoadamantan-1-yl)decane-1,10-dicarbamide , synthesized from 3-bromoadamantan-1-yl isocyanate and decane-1,10-diamine. researchgate.net

N,N'-dilactosyl-1,10-decanediamine , prepared via a one-pot reaction of lactose (B1674315) and decane-1,10-diamine in an alcohol-water mixed solvent. google.com This method involves stirring the reactants at room temperature followed by heating, with yields reported around 60%. google.com

N,N'-(2,3-dihydroxy-benzyl)-N,N,N',N'-tetramethyl-1,10-decanediamine , a symmetrically bis-catechol-substituted analogue of decamethonium, has also been synthesized. nih.gov

Derivative NameSynthetic PrecursorsSynthetic MethodReported Yield
N,N'-disubstituted aliphatic diamines (general)Decane-1,10-diamine, various electrophilesN-alkylation / N-arylation30-99% nih.gov
N,N'-bis(3-bromoadamantan-1-yl)decane-1,10-dicarbamideDecane-1,10-diamine, 3-bromoadamantan-1-yl isocyanateReaction with isocyanate36–85% (for a series of bis-ureas) researchgate.net
N,N'-dilactosyl-1,10-decanediamineDecane-1,10-diamine, LactoseOne-pot reaction60% google.com
N,N'-(2,3-dihydroxy-benzyl)-N,N,N',N'-tetramethyl-1,10-decanediamineDecamethonium analogueMulti-step synthesisNot specified nih.gov

Coupling Reactions and Amidation Strategies

Coupling reactions and amidation are fundamental strategies for incorporating the decane-1,10-diamine backbone into larger molecular structures, such as polyamides and other functional materials. solubilityofthings.com

Coupling Reactions: Ullmann-type cross-coupling reactions, which form C(sp²)-N bonds, are significant in this context. These reactions typically use inexpensive and low-toxicity copper catalysts. tcichemicals.com While traditional Ullmann conditions require high temperatures, modern methods using specific diamine ligands allow the reaction to proceed at room temperature. tcichemicals.com These ligands coordinate to copper, generating an electron-rich anionic complex that facilitates rapid oxidative addition. tcichemicals.com This allows for the coupling of decane-1,10-diamine with aryl halides under mild conditions.

Another type of coupling is the Kolbe electrolysis coupling reaction, which has been investigated for the synthesis of primary diamines. google.com For example, decane-1,10-diamine can be synthesized from 6-aminohexanoic acid via this method. google.com This process offers a potentially efficient and simple route suitable for industrial-scale production. google.com

Amidation Strategies: Amidation involves the reaction of the amine groups of decane-1,10-diamine with carboxylic acids or their derivatives to form amide bonds. This is a crucial reaction for the synthesis of polyamides, such as Nylon 1010, where decane-1,10-diamine is a key monomer reacted with sebacic acid. globethesis.com The process is typically a high-temperature melt polycondensation. globethesis.com Research has optimized the conditions for the initial amidation reaction, finding that lower temperatures (140-210°C) are favorable. globethesis.com The ability of decane-1,10-diamine's amine groups to form amide bonds also makes it a useful building block in peptide synthesis and for creating drug delivery systems. ontosight.ai In one study, myrosinase was immobilized on chitosan (B1678972) microspheres using decane-1,10-diamine as a spacer, highlighting the utility of the amide formation reaction in enzyme applications. sigmaaldrich.com

Reaction TypeDescriptionKey Reagents/CatalystsApplication Example
Ullmann-Type Cross-CouplingForms C(sp²)-N bonds between an aryl halide and the amine.Copper catalyst, diamine ligands. tcichemicals.comSynthesis of N-aryl decane-1,10-diamine derivatives.
Kolbe Electrolysis CouplingElectrochemical coupling of amino acids to form diamines.6-Aminohexanoic acid, electric current. google.comSynthesis of Decane-1,10-diamine. google.com
Amidation (Polycondensation)Reaction with dicarboxylic acids to form polyamides.Sebacic acid, high temperature. globethesis.comProduction of Nylon 1010. globethesis.com
Amidation (Bioconjugation)Forms a stable amide linkage to a biomolecule or support.Enzymes, chitosan microspheres. sigmaaldrich.comImmobilization of myrosinase. sigmaaldrich.com

Domino Synthesis Protocols

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming transformations occur in a single pot without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time.

While specific domino protocols starting directly from decane-1,10-diamine are not detailed in the provided search results, the synthesis of complex heterocyclic derivatives often employs domino reactions where a diamine unit is a key structural component or intermediate. For example, copper-catalyzed domino reactions have been developed for the synthesis of quinoline (B57606) derivatives from arylamines and alkynes. rsc.org Another protocol involves a PPh₃-catalyzed domino reaction for synthesizing chroman derivatives. acs.org

A relevant example is the one-pot synthesis of polyvicinalamine monomers. researchgate.net In these syntheses, simple precursors like glyoxal, formaldehyde, and ammonia react to generate an imidazole (B134444) intermediate in situ. This intermediate then undergoes further reactions in a domino sequence to yield complex diamine structures. researchgate.net Such strategies could conceivably be adapted to build upon the decane-1,10-diamine scaffold, using its two primary amine groups as reactive sites to initiate a cascade of intramolecular or intermolecular reactions, leading to complex, polycyclic, or macrocyclic structures.

Reaction Mechanisms and Mechanistic Investigations Involving Decane 1,10 Diamine

Nucleophilic Reactivity of Primary Amine Functionalities

The primary amine (-NH₂) groups of decane-1,10-diamine are characterized by the presence of a lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org This lone pair makes the nitrogen atom electron-rich and capable of donating this electron pair to an electron-deficient species, known as an electrophile. msu.edu This fundamental property defines the nucleophilic character of decane-1,10-diamine, which is the basis for its reactivity in a wide array of chemical transformations. chemguide.co.uklibretexts.org

A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. chemguide.co.uk The nitrogen atom in each amine group of decane-1,10-diamine, with its available lone pair, readily acts as a nucleophile, attacking positively charged or partially positively charged centers in other molecules. chemguide.co.uklibretexts.org The reactivity of these primary amines is generally greater than that of ammonia (B1221849) due to the electron-donating effect of the alkyl chain, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, the long, flexible decane (B31447) chain can also introduce steric effects that may influence reaction rates compared to smaller diamines.

The nucleophilic nature of decane-1,10-diamine is central to its role in polymerization, where it reacts with various electrophilic monomers. solubilityofthings.com For instance, in reactions with alkyl halides, the amine nitrogen attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a new carbon-nitrogen bond and displacement of the halide ion in an SN2 reaction. msu.edulibretexts.org Similarly, reactions with carbonyl compounds, such as acid chlorides or aldehydes, involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon. libretexts.org

Polycondensation Reaction Mechanisms

Polycondensation is a type of polymerization reaction in which monomers combine to form a polymer with the simultaneous elimination of a small molecule, such as water or hydrogen chloride. libretexts.orgrsc.org Decane-1,10-diamine, with its two reactive primary amine groups, is a key monomer in the synthesis of several classes of polymers, including polyamides, polyureas, and non-isocyanate polyurethanes, through polycondensation mechanisms. globethesis.com

Polyamides are polymers characterized by the presence of repeating amide linkages (-CO-NH-) in the main polymer chain. studymind.co.uk The synthesis of polyamides using decane-1,10-diamine typically involves its reaction with a dicarboxylic acid or a more reactive derivative, such as a diacid chloride. globethesis.comlibretexts.orgstudymind.co.uk

The reaction between a diamine and a dicarboxylic acid to form a polyamide is a classic example of condensation polymerization. studymind.co.uk The mechanism involves the nucleophilic attack of the amine group of decane-1,10-diamine on the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable amide bond. libretexts.orgstudymind.co.uk This process is repeated at both ends of the monomers to build the long polymer chain. studymind.co.uk To achieve high molecular weight polymers, the reaction is often driven to completion by removing the water byproduct, typically through heating under vacuum. libretexts.org

A more rapid method for polyamide synthesis at lower temperatures is interfacial polymerization, which utilizes a more reactive diacid chloride instead of a dicarboxylic acid. libretexts.org In this process, decane-1,10-diamine, dissolved in an aqueous phase, reacts with a diacid chloride, dissolved in an immiscible organic solvent, at the interface between the two liquids. libretexts.org The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of a molecule of hydrogen chloride (HCl). libretexts.org The HCl is typically neutralized by a base added to the aqueous phase, which drives the reaction forward. libretexts.org This method is particularly effective for producing high molecular weight polyamides. libretexts.org

Table 1: Comparison of Polyamide Synthesis Methods Involving Diamines

FeatureDicarboxylic Acid MethodDiacid Chloride Method (Interfacial)
Co-monomer Dicarboxylic AcidDiacid Chloride
Reaction Conditions High Temperature, VacuumRoom Temperature, Ambient Pressure
Byproduct Water (H₂O)Hydrogen Chloride (HCl)
Reaction Rate SlowVery Fast
Polymer Molecular Weight Can be high with effective water removalTypically high

Polyureas can be synthesized through a more environmentally benign route that avoids the use of highly toxic isocyanates by reacting diamines directly with carbon dioxide (CO₂). rsc.orgresearchgate.net This method utilizes CO₂ as a safe and renewable C1 building block. rsc.orgresearchgate.net

The mechanism for the formation of polyureas from decane-1,10-diamine and CO₂ is a multi-step process. Initially, the amine groups of the diamine react with CO₂ to form an ammonium (B1175870) carbamate (B1207046) salt. researchgate.net Under the application of heat and pressure, this intermediate undergoes dehydration to form a urea (B33335) linkage, with the elimination of a water molecule. rsc.orgresearchgate.net This condensation reaction, repeated between the diamine and CO₂-derived species, leads to the formation of the polyurea polymer. rsc.org The resulting polymers are often highly crystalline due to the strong hydrogen bonding between the urea groups, which imparts high thermal stability and solvent resistance. rsc.orgresearchgate.net

Research has demonstrated that this direct synthesis can be carried out without the need for a catalyst or solvent, further enhancing its green credentials. rsc.orgresearchgate.net The properties of the resulting polyureas can be influenced by the reaction conditions, such as temperature and pressure. researchgate.net

Conventional polyurethane synthesis involves the reaction of diisocyanates with polyols. researchgate.netiaea.org However, due to the toxicity of isocyanates, significant research has been directed towards non-isocyanate polyurethane (NIPU) synthesis routes. researchgate.netiaea.orgmdpi.com One of the most promising NIPU methodologies involves the reaction of diamines with cyclic carbonates. researchgate.netaalto.finih.gov

In this mechanism, decane-1,10-diamine acts as the nucleophile, and a bis(cyclic carbonate) serves as the electrophilic monomer. aalto.finih.gov The reaction proceeds via the ring-opening of the cyclic carbonate by the primary amine group. aalto.fi The nucleophilic nitrogen atom of the diamine attacks one of the carbonyl carbons of the cyclic carbonate ring. This leads to the opening of the ring and the formation of a hydroxyurethane linkage. nih.gov This reaction is a polyaddition process and does not produce any small molecule byproducts. aalto.fi

The reaction between diamines and five- or six-membered cyclic carbonates can often proceed without a catalyst, although the reactivity can be a limiting factor. researchgate.net The resulting polymers are more accurately termed polyhydroxyurethanes (PHUs) due to the presence of hydroxyl groups along the polymer backbone, which are formed during the ring-opening step. mdpi.comnih.gov These hydroxyl groups can participate in further cross-linking reactions, allowing for the tuning of the final material's properties. nih.gov

Table 2: Overview of Polycondensation Reactions with Decane-1,10-diamine

Polymer TypeCo-reactantKey Linkage FormedByproduct
Polyamide Dicarboxylic Acid / Diacid ChlorideAmide (-CO-NH-)H₂O / HCl
Polyurea Carbon Dioxide (CO₂)Urea (-NH-CO-NH-)H₂O
Non-Isocyanate Polyurethane Bis(cyclic carbonate)Hydroxyurethane (-NH-CO-O-CH(CH₂OH)-)None

Complexation and Chelation Mechanisms

The lone pairs of electrons on the nitrogen atoms of decane-1,10-diamine not only enable its participation in polymerization reactions but also allow it to act as a ligand, binding to metal ions to form coordination complexes.

As a ligand, decane-1,10-diamine can donate its electron pairs to a central metal ion, forming coordinate covalent bonds. nih.gov Since decane-1,10-diamine possesses two nitrogen donor atoms, it can function as a bidentate ligand, meaning it can attach to a metal ion at two points. nih.gov This ability to bind to a metal ion through more than one donor atom is known as chelation, and the resulting complex is called a chelate. nih.gov

The formation of a chelate with decane-1,10-diamine involves the two amine groups coordinating to the same metal ion, forming a stable ring structure that includes the metal ion and the atoms of the diamine ligand. nih.gov The long and flexible ten-carbon chain of decane-1,10-diamine allows it to wrap around a metal ion, facilitating the formation of a stable chelate ring. The stability of such metal complexes is often greater than that of complexes formed with monodentate ligands (ligands that bind at only one point), an observation known as the chelate effect.

The nature of the interaction between the diamine and the metal ion can range from electrostatic attraction to the formation of more covalent bonds, depending on the specific metal ion and the reaction conditions. nih.gov Diamine ligands have been studied in complexes with a variety of transition metals, including platinum, ruthenium, and gold, for applications in areas such as catalysis and medicinal chemistry. nih.gov The specific coordination geometry and the properties of the resulting metal complex are influenced by factors such as the size of the metal ion and the length and flexibility of the diamine ligand's alkyl chain. nih.gov

Supramolecular Assembly via Hydrogen Bonding

Decane-1,10-diamine, with its two primary amine groups at the termini of a flexible ten-carbon chain, is an effective building block for the construction of extensive supramolecular architectures. The primary driving force for this self-assembly is the formation of robust hydrogen bonds. When protonated to form the decane-1,10-diammonium dication, the -NH3+ groups act as excellent hydrogen bond donors, readily interacting with various acceptor anions.

In the crystalline state, these interactions lead to highly ordered, three-dimensional networks. For example, the crystal structure of decane-1,10-diaminium dinitrate demonstrates a complex arrangement where the dications form a distinct double zigzag pattern. nih.govuj.ac.zanih.gov These cationic chains are surrounded by nitrate (B79036) anions, resulting in an intricate three-dimensional N–H···O hydrogen-bonding network. nih.govuj.ac.zanih.gov The hydrogen bonding involves both simple and bifurcated interactions, where a single hydrogen atom interacts with two oxygen atoms of the nitrate groups. nih.gov

Similarly, decane-1,10-diamine can act as a template in the formation of polymeric polyiodides. rsc.orgresearchgate.net In these structures, the diammoniodecane cations form hydrogen-bonded frameworks with iodide anions or water molecules, creating channels that encapsulate polyiodide chains. rsc.orgresearchgate.net The flexibility of the decane chain allows it to adopt an all-trans conformation, facilitating the formation of well-defined, rod-like templates for these supramolecular structures. rsc.org

Table 1: Selected Hydrogen Bond Geometries in Decane-1,10-diaminium Dinitrate nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1C···O20.892.052.926 (3)168
N1—H1D···O40.892.022.884 (3)164
N1—H1E···O50.892.072.923 (3)160
N2—H2C···O30.892.122.983 (3)163
N2—H2D···O10.891.992.849 (3)163
N2—H2E···O60.891.972.838 (3)166

Oxidative Reactions and Pathways

The primary amine groups of decane-1,10-diamine are susceptible to oxidation, a common pathway for amine metabolism and degradation. A key reaction is oxidative deamination, often catalyzed by copper-containing amine oxidases (CAOs), specifically diamine oxidases (DAOs). nih.govnih.gov This enzymatic process transforms a primary amine into an aldehyde, with the concurrent production of ammonia and hydrogen peroxide. nih.gov

For an α,ω-diamine like decane-1,10-diamine, the reaction can be described by the following general pathway:

Initial Oxidation : One of the terminal amine groups of decane-1,10-diamine is oxidized by the enzyme to form an aminoaldehyde. The enzyme stereospecifically removes a proton from the α-carbon. nih.gov

Product Formation : This results in the formation of 10-aminodecanal, along with ammonia and hydrogen peroxide.

Cyclization : The resulting aminoaldehyde can then undergo spontaneous intramolecular cyclization to form a cyclic imine (a tetrahydropyridine (B1245486) derivative), which exists in equilibrium with the open-chain form.

Mechanistic studies on the oxidation of other α,ω-diamines by pea seedling diamine oxidase have demonstrated that this process does not involve an enamine intermediate. cdnsciencepub.comcdnsciencepub.com This was confirmed through isotopic labeling studies, which showed the retention of deuterium (B1214612) atoms at the β-positions during the oxidative deamination process. cdnsciencepub.comcdnsciencepub.com

Beyond enzymatic reactions, diamines can undergo oxidative degradation when exposed to molecular oxygen, a process relevant to their use in materials like metal-organic frameworks for carbon capture. acs.org While specific pathways for decane-1,10-diamine are not detailed, studies on similar systems suggest that degradation can be initiated by radicals, leading to a complex series of reactions that ultimately cleave the amine structure. acs.org

Theoretical and Computational Studies of Reaction Pathways

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions, offering insights that complement experimental findings. nih.gov For reactions involving molecules like decane-1,10-diamine, DFT can be used to map out potential energy surfaces, locate transition states, and calculate reaction barriers, thereby elucidating the most probable reaction pathways. nih.govbohrium.com

Although specific DFT studies focusing exclusively on decane-1,10-diamine are limited, the methodology has been applied to understand the reactions of similar diamines. For instance, combined experimental and computational studies have been performed on the mechanism of polymer formation from the reactions of diamines with formaldehyde. researchgate.net These studies use DFT to suggest that the polymers are formed through a stepwise addition mechanism, providing a more detailed picture than what can be observed through experiments alone. researchgate.net

DFT calculations are instrumental in:

Optimizing Geometries : Determining the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculating Reaction Energies : Establishing the thermodynamics of a reaction by comparing the energies of reactants and products.

Identifying Transition States : Locating the highest-energy point along a reaction coordinate, which is crucial for understanding the kinetics of the reaction.

This theoretical approach allows researchers to explore various mechanistic possibilities and rule out less favorable pathways without the need for extensive laboratory work. nih.gov

Quantum Chemical Calculations for Energetic Landscapes

Quantum chemical calculations, including but not limited to DFT, provide a quantitative understanding of the energetic landscapes of chemical reactions. The energetic landscape is a multi-dimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. Minima on this surface correspond to stable molecules (reactants, intermediates, products), while saddle points correspond to transition states.

By calculating the energetic landscape, researchers can determine key thermodynamic and kinetic parameters:

Enthalpy of Reaction (ΔH) : The change in heat content during a reaction.

Gibbs Free Energy of Activation (ΔG‡) : The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations inherent to Decane-1,1-diamine.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic chemical bonds within the this compound molecule. As a primary aliphatic amine, its spectrum is distinguished by specific vibrational modes. rockymountainlabs.comspectroscopyonline.com

The most notable features in the FT-IR spectrum of a primary amine are the N-H stretching vibrations. wpmucdn.com For saturated primary amines, two distinct peaks are typically observed: an asymmetric stretching band in the range of 3380-3350 cm⁻¹ and a symmetric stretching band between 3310-3280 cm⁻¹. spectroscopyonline.com The presence of two N-H bonds on the nitrogen atom gives rise to these two separate stretching frequencies. rockymountainlabs.com

Another key diagnostic peak for the primary amine group is the N-H scissoring (bending) vibration, which generally appears in the region of 1650-1580 cm⁻¹. researchgate.net Furthermore, a broad N-H wagging peak can be observed in the 850-750 cm⁻¹ range. spectroscopyonline.com

The long decane (B31447) chain contributes characteristic C-H stretching vibrations, which are typically found in the 3000-2800 cm⁻¹ region. rockymountainlabs.com The C-N stretching vibration, while present, can be harder to assign definitively as it falls in the fingerprint region and can be coupled with other vibrations.

Hydrogen bonding, a significant intermolecular interaction in amines, can cause broadening of the N-H stretching and bending peaks. spectroscopyonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
Asymmetric N-H StretchPrimary Amine (-NH₂)3380 - 3350
Symmetric N-H StretchPrimary Amine (-NH₂)3310 - 3280
C-H StretchAlkane (-CH₂-, -CH₃)3000 - 2800
N-H Scissor (Bend)Primary Amine (-NH₂)1650 - 1580
N-H WagPrimary Amine (-NH₂)850 - 750

Raman spectroscopy provides complementary information to FT-IR, offering a distinct vibrational fingerprint of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the decane chain. shu.ac.uk

For long-chain alkanes like decane, Raman spectra exhibit characteristic bands related to the carbon skeleton. aip.org These include C-C stretching modes and CH₂ twisting and rocking vibrations. The C-H stretching region (around 2800-3000 cm⁻¹) also provides detailed information, elucidating the roles of symmetric and asymmetric stretches of the CH₂ and terminal CH₃ groups. nih.gov

Table 2: Key Raman Shifts for this compound

Vibrational ModeFunctional GroupApproximate Raman Shift (cm⁻¹)
C-H StretchAlkane (-CH₂-, -CH₃)2800 - 3000
CH₂ Bend/ScissorAlkane (-CH₂-)~1450
C-C StretchAlkane Backbone800 - 1200
N-H StretchPrimary Amine (-NH₂)~3300 (Often weak)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the protons on the long alkyl chain would exhibit signals in the typical aliphatic region, generally between δ 0.8-1.6 ppm. The terminal methyl (CH₃) group would appear as a triplet around δ 0.9 ppm. The methylene (B1212753) (CH₂) groups of the chain would produce a complex multiplet pattern, often appearing as a broad signal around δ 1.2-1.4 ppm.

The most diagnostic signal is that of the methine proton (CH) at the C1 position, which is bonded to two nitrogen atoms. This geminal diamine arrangement results in a significant downfield shift for this proton compared to a standard alkyl methine. Its chemical shift would be expected in a distinct region, likely between δ 3.0-3.5 ppm, appearing as a triplet due to coupling with the adjacent CH₂ group at C2. electronicsandbooks.com

The protons of the two amino (-NH₂) groups would appear as a broad singlet. The chemical shift of this peak is variable and depends on factors like concentration, solvent, and temperature, but typically falls in the δ 1.0-3.0 ppm range.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Multiplicity
-CH ₃ (C10)~0.9Triplet
-(CH ₂)₈- (C2-C9)~1.2 - 1.6Multiplet
-CH (NH₂)₂ (C1)~3.0 - 3.5Triplet
-NH~1.0 - 3.0Broad Singlet

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, one would expect to see several signals corresponding to the carbon atoms of the decane chain.

The carbons of the long alkyl chain (C2-C10) would resonate in the typical aliphatic region of δ 14-40 ppm. The terminal methyl carbon (C10) would appear at the most upfield position, around δ 14 ppm. The other methylene carbons (C2-C9) would have distinct, though closely spaced, signals.

The most characteristic signal in the spectrum is that of the C1 carbon, which is bonded to two nitrogen atoms. The electronegativity of the nitrogen atoms causes a significant downfield shift for this carbon, placing its resonance in the range of δ 45-65 ppm. nih.govdoi.org This distinct chemical shift is a key identifier for the gem-diamine functional group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₁₀H₂₄N₂) is approximately 172.31 g/mol . nist.gov

According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound. jove.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 172.

The fragmentation of amines is often dominated by α-cleavage, where the bond between the carbon bearing the amino group and an adjacent carbon is broken. jove.comchemijournal.com For this compound, a primary fragmentation pathway would involve the loss of the C9H19 alkyl radical, leading to the formation of a resonance-stabilized cation [CH(NH₂)₂]⁺. This fragment would be expected to produce a prominent peak in the spectrum. Other fragmentations involving cleavage along the alkyl chain would also occur, generating a series of smaller fragment ions. scispace.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids.

Although crystal structure data for this compound is not documented, detailed single-crystal X-ray diffraction studies have been performed on salts of its isomer, decane-1,10-diamine. A notable example is the analysis of decane-1,10-diammonium dinitrate (C₁₀H₂₆N₂²⁺·2NO₃⁻). nih.govresearchgate.net This study revealed that the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure consists of a fully extended hydrocarbon chain with the ammonium (B1175870) groups at each end participating in an extensive three-dimensional hydrogen-bonding network with the nitrate (B79036) anions. nih.govresearchgate.net This network results in a distinctive double zigzag packing arrangement of the dications. researchgate.net

Table 1: Crystallographic Data for Decane-1,10-diammonium Dinitrate. nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₀H₂₆N₂²⁺·2NO₃⁻
Molecular Weight298.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.4066 (5)
b (Å)20.3556 (16)
c (Å)14.5567 (11)
β (°)93.853 (5)
Volume (ų)1598.4 (2)
Z4
Temperature (K)295

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of bulk materials. It provides information on the phases present, crystallinity, and unit cell parameters. While a specific PXRD pattern for this compound is not available, the technique is broadly applied to polymeric materials derived from diamines. researchgate.net For instance, polymers synthesized through polycondensation of diamines can exhibit semi-crystalline properties, which are revealed by well-defined peaks in their PXRD patterns. researchgate.net The presence and sharpness of these peaks indicate an ordered packing of the polymer chains. researchgate.net

Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies dedicated solely to this compound are not prevalent, the characteristic spectral features can be inferred from studies on long-chain alkylamines and aminosilane-functionalized surfaces. diva-portal.orgacs.orgresearchgate.net

For an organic compound like this compound, the primary XPS signals of interest would be from Carbon (C1s) and Nitrogen (N1s). The C1s spectrum is expected to show a main peak corresponding to the aliphatic carbon chain (C-C and C-H bonds), typically found at a binding energy of approximately 285.0 eV. A smaller, chemically shifted component at a slightly higher binding energy would be anticipated for the carbon atom bonded to the two nitrogen atoms (C-N). This C-N peak typically appears around 285.6 eV to 286.1 eV. researchgate.netresearchgate.net

The N1s spectrum is characteristic of the chemical state of the nitrogen atoms. For the primary amine groups (-NH2) in this compound, a single peak is expected. The binding energy for N1s in primary amines is typically observed in the range of 399.0 eV to 399.7 eV. researchgate.net Protonated amine groups (-NH3+), which could be present depending on the sample's history and handling, would appear at a higher binding energy, generally around 401.5 eV. researchgate.net

The following table provides expected binding energies for the core level spectra of this compound, based on data from analogous long-chain aliphatic amines.

ElementCore LevelFunctional GroupExpected Binding Energy (eV)Reference
CarbonC1sC-C, C-H~285.0 researchgate.net
CarbonC1sC-N~285.6 - 286.1 researchgate.netresearchgate.net
NitrogenN1s-NH₂~399.0 - 399.7 researchgate.net
NitrogenN1s-NH₃⁺ (if protonated)~401.5 researchgate.net

This table presents expected XPS binding energies for this compound based on literature values for similar aliphatic amines, as specific experimental data for this compound is limited.

Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of molecular vibrations from very low concentrations of analyte. For a molecule like this compound, SERS can provide detailed information about its orientation and interaction with the plasmonic surface.

Key vibrational modes expected in the SERS spectrum of this compound would include:

C-H stretching and bending modes: Vibrations from the long aliphatic decane chain.

C-N stretching modes: These are typically found in the 1000-1250 cm⁻¹ region and are sensitive to the molecular conformation and interaction with the surface.

N-H bending modes: These vibrations of the amine group are also sensitive to surface binding and hydrogen bonding.

Metal-N vibration: A low-frequency mode, often below 400 cm⁻¹, may be observable, directly indicating the bonding between the nitrogen atom and the metal nanoparticle surface.

The enhancement of the Raman signal in SERS is highly dependent on the proximity and orientation of the molecule relative to the nanoparticle surface. For a diamine like this compound, it is plausible that both amine groups could interact with the surface, leading to a looped conformation, especially on a curved nanoparticle surface.

The table below lists some of the characteristic Raman bands that would be expected for this compound when analyzed by SERS, based on data for similar aliphatic amines.

Vibrational ModeExpected Raman Shift (cm⁻¹)CommentsReference
C-C Stretching1060 - 1150Skeletal vibrations of the alkyl chain. rsc.org
C-N Stretching1000 - 1250Sensitive to conformation and surface binding. rsc.org
CH₂ Bending/Twisting1250 - 1470Vibrations of the methylene groups in the chain. rsc.org
N-H Bending~1600Sensitive to hydrogen bonding and coordination. rsc.org
C-H Stretching2800 - 3000Symmetric and asymmetric stretches of CH₂ groups. rsc.org

This table provides an estimation of expected SERS bands for this compound based on the analysis of similar molecules, as a dedicated SERS spectrum for this compound is not available.

Decane 1,10 Diamine in Advanced Materials Science Research

Polymeric Materials Engineering

The dual amine functionality of decane-1,10-diamine makes it an essential monomer for polycondensation and cross-linking reactions, leading to the synthesis of several classes of advanced polymers. cymitquimica.comarkema.com

Polyamides and Nylons (e.g., PA1010, PA1012) as Structural Materials

Decane-1,10-diamine is a fundamental monomer in the production of long-chain polyamides, notably Polyamide 1010 (PA1010) and Polyamide 1012 (PA1012). datahorizzonresearch.comarkema.com These materials are classified as XY-type polyamides, synthesized through the polycondensation of a diamine (X) with a dicarboxylic acid (Y). google.com

Polyamide 1010 (PA1010): This polymer is synthesized from 1,10-decanediamine and the bio-based sebacic acid, which is derived from castor oil. researchgate.net This makes PA1010 a fully bio-based polyamide, prized for its environmental credentials. chinaplasonline.combio-sourced.com PA1010 exhibits a combination of properties that make it an excellent structural material, including high mechanical strength, good toughness, low moisture absorption compared to shorter-chain nylons like PA6 and PA66, and excellent chemical resistance. made-in-china.commade-in-china.commdpi.com Its low density and good dimensional stability are advantageous in applications where weight and precision are critical, such as in the automotive, electronics, and textile industries. chinaplasonline.commade-in-china.commade-in-china.com

Polyamide 1012 (PA1012): This polyamide is produced by the condensation of decane-1,10-diamine and dodecanedioic acid. arkema.comgoogle.com Like PA1010, PA1012 is a high-performance polymer valued for its use in demanding applications. datahorizzonresearch.com The long, flexible chains of both the diamine and the diacid give PA1012 excellent dimensional stability and low water absorption, making it suitable for precision parts and components that must perform reliably in humid environments. datahorizzonresearch.combio-sourced.com

The table below summarizes and compares some key properties of these polyamides, highlighting their advantages as structural materials.

PropertyPolyamide 1010 (PA1010)Polyamide 1012 (PA1012)Polyamide 66 (PA66)
Bio-based Content Up to 100% bio-sourced.comPartially bio-based (diamine)0% (Petroleum-based)
Water Absorption Low made-in-china.commade-in-china.comLow datahorizzonresearch.comHigh
Mechanical Strength High researchgate.netmade-in-china.comHigh datahorizzonresearch.comHigh
Chemical Resistance Excellent chinaplasonline.comresearchgate.netExcellent datahorizzonresearch.comGood
Dimensional Stability Good made-in-china.comExcellent datahorizzonresearch.comFair
Key Applications Automotive parts, electronics, textiles, industrial components chinaplasonline.commade-in-china.comHigh-performance components, precision molding datahorizzonresearch.comgithub.comGeneral engineering, fibers

This table provides a comparative overview based on typical properties; specific values can vary with grade and manufacturing process.

Polyureas and Polyurethanes with Enhanced Properties

Decane-1,10-diamine serves as a chain extender or a monomer in the synthesis of polyureas and polyurethanes (PUs), imparting unique characteristics to the final material. In isocyanate-free synthesis routes, decane-1,10-diamine can be reacted with molecules like urea (B33335) or cyclic carbonates to form polyurea or polyurethane linkages, respectively. researchgate.netresearchgate.netnsf.gov

The incorporation of the long, linear, and flexible ten-carbon chain of decane-1,10-diamine into the polymer backbone can significantly enhance material properties. rsc.org Research has shown that using long-chain diamines like decane-1,10-diamine in poly(urethane-co-amide) synthesis results in polymers with high thermal stability (above 300 °C) and high tensile strength (up to 54.0 MPa). rsc.org This is attributed to the formation of a dense network of hydrogen bonds involving the amide and urethane (B1682113) groups, which leads to high crystallinity and strength. rsc.org Furthermore, the flexibility of the decane (B31447) segment can create phase-separated microstructures within the polymer, leading to improved toughness compared to conventional long-chain polyamides. rsc.org The introduction of fluorinated chain extenders in polyurethane synthesis has been shown to lower the glass transition temperature and enhance the microphase separation of soft and hard segments. mdpi.com

Epoxy Resins as Curing Agents

Decane-1,10-diamine functions as an effective curing agent, or hardener, for epoxy resins. ontosight.airsc.orgspecialchem.com The two primary amine groups at either end of the molecule react with the epoxide rings of the resin monomers. ontosight.ai This reaction opens the rings and creates a highly cross-linked, three-dimensional thermoset network, transforming the liquid resin into a hard, durable solid. ontosight.ai

The choice of curing agent significantly influences the final properties of the epoxy material. The linear and flexible structure of decane-1,10-diamine, when compared to more rigid, cyclic curing agents like isophorone (B1672270) diamine (IPDA), can result in a cured epoxy with a lower glass transition temperature (Tg) and greater chain mobility. rsc.org This flexibility can be advantageous for applications requiring improved toughness and impact resistance. As a bio-based diamine, its use as a curing agent also contributes to the development of partially or fully bio-based epoxy systems, aligning with sustainability goals in the composites and coatings industries. rsc.org

Monomers for Bio-based Polymers and Bioplastics

The most significant contribution of decane-1,10-diamine to sustainable materials is its role as a monomer for bio-based polymers. datahorizzonresearch.com It can be produced from castor oil, a renewable vegetable oil. chinaplasonline.comresearchgate.net This bio-based origin is a critical factor driving its adoption in the production of bioplastics and environmentally friendly alternatives to petroleum-based polymers. datahorizzonresearch.com

As previously discussed, the reaction of bio-derived decane-1,10-diamine with bio-derived sebacic acid (also from castor oil) yields PA1010, a polyamide that is 100% derived from renewable resources. researchgate.netbio-sourced.com Similarly, copolyamides have been synthesized from a blend of biomass-derived monomers including decane-1,10-diamine, itaconic acid, sebacic acid, and 1,4-butanediamine, creating a family of fully renewable polyamides with tunable properties. mdpi.comresearchgate.net These bio-based polymers offer performance comparable or even superior to their fossil-fuel-based counterparts, with the added benefit of a significantly lower carbon footprint. bio-sourced.com This aligns with the global shift towards a circular economy and sustainable materials, making decane-1,10-diamine a key enabler of green polymer chemistry. datahorizzonresearch.com

Supramolecular Architectures and Self-Assembly

Beyond its role in polymerization, the specific molecular structure of decane-1,10-diamine and its derivatives facilitates their use in the bottom-up construction of complex, ordered nanostructures through non-covalent interactions. sioc-journal.cnnih.gov

Hydrogen-Bond Driven Self-Assembly and Nanotubular Structures

The two terminal amine groups of decane-1,10-diamine are capable of forming strong, directional hydrogen bonds (N-H···N or N-H···O). cymitquimica.comnih.gov This ability to act as a double hydrogen-bond donor is fundamental to its role in supramolecular chemistry. helsinki.fi When appropriately designed, molecules incorporating the decane-1,10-diamine moiety can spontaneously organize into well-defined, higher-order structures. sioc-journal.cn

Research has shown that when decane-1,10-diamine is reacted with nitric acid, it forms decane-1,10-diammonium dinitrate, a salt that crystallizes into an extensive three-dimensional network held together by N-H···O hydrogen bonds. nih.gov In other systems, such as those involving naphthalene-diimide (NDI) derivatives, hydrogen bonding is a crucial driver for self-assembly. nih.gov For instance, a D-A-D (donor-acceptor-donor) type NDI chromophore was shown to undergo highly cooperative self-assembly in n-decane, initiated by hydrogen bonding. nih.gov This initial assembly then promotes further organization through π-stacking, ultimately leading to the formation of nanotubular structures. nih.govrsc.org The formation of these ordered assemblies, such as nanotubes and fibers, is driven by a combination of forces including hydrogen bonding, van der Waals forces, and π-π stacking, demonstrating how molecular-level information can be translated into macroscopic and functional architectures. sioc-journal.cnresearchgate.net

Design of Host-Guest Systems and Molecular Recognition

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. acs.org Within this field, decane-1,10-diamine serves as an exemplary guest molecule due to its distinct structural characteristics. Its long, flexible ten-carbon aliphatic chain and the two primary amine groups at its termini allow it to fit within the cavities of various host molecules.

The terminal amine groups are particularly important as they can form hydrogen bonds and electrostatic interactions with the host, contributing to the stability of the resulting complex. Research has shown that derivatives of decane-1,10-diamine can be encapsulated by macrocyclic hosts like cucurbit[n]urils. For instance, 2,2′-(decane-1,10-diyl)-diisoquinoline has been successfully encapsulated into cucurbit chemicalbook.comuril to form pseudorotaxanes. researchgate.net This ability to form stable host-guest complexes is critical for developing systems capable of molecular recognition, where a host can selectively bind to a specific guest. frontiersin.org This principle is being explored for applications ranging from sensing and catalysis to the development of molecular switches and complex supramolecular polymers. acs.orgresearchgate.net

Table 1: Host-Guest Interactions Involving Diamine Guests

Host Type Guest Molecule Primary Interactions Potential Applications
Cucurbit[n]urils Decane-1,10-diamine derivatives Hydrophobic effects, Ion-dipole, Hydrogen bonding Molecular recognition, Drug delivery, Supramolecular polymers researchgate.net
Cryptands Organic diamines Electrostatic interactions, Hydrogen bonding Stimuli-responsive systems, Anion sensing researchgate.net

Formation of Co-crystals and Metal-Organic Frameworks

Decane-1,10-diamine is a versatile building block in crystal engineering, used in the formation of both co-crystals and highly porous materials known as metal-organic frameworks (MOFs). acs.orgethz.ch

A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions. Research has detailed the single-crystal X-ray diffraction analysis of decane-1,10-diaminium dinitrate, a salt formed from the reaction of decane-1,10-diamine with nitric acid. acs.org In this structure, the protonated diammonium cations pack in a distinct double zigzag pattern, surrounded by nitrate (B79036) anions. The structure is stabilized by an extensive three-dimensional network of N—H···O hydrogen bonds. acs.org

In the realm of MOFs, which consist of metal ions or clusters linked by organic molecules, diamines are crucial components. nih.gov While many MOFs use rigid linkers, the long, flexible chain of decane-1,10-diamine can act as a pliable pillar, connecting layers of metal-carboxylate sheets. This imparts flexibility to the framework and influences the pore size and chemical environment within the material. The terminal amine groups coordinate with the metal centers, making it an effective linker for constructing 1-D, 2-D, or 3-D frameworks. The use of such diamine-appended linkers is particularly promising for applications like the selective capture of gases such as carbon dioxide.

Table 2: Role of Diamines in Crystalline Frameworks

Framework Type Role of Decane-1,10-diamine Key Interactions Resulting Properties
Co-crystal (Salt) Cationic component (Decane-1,10-diaminium) Hydrogen bonding (N—H···O), Electrostatic forces Defined three-dimensional packing, Thermal stability acs.org

Nanotechnology and Quantum Dot Applications

The unique properties of decane-1,10-diamine make it a valuable compound in the field of nanotechnology. acs.org Its bifunctional nature allows it to bridge different components in nanoscale systems, finding specific use in the stabilization of quantum dots and the development of novel nanocomposites.

Capping Agents for Colloidal Quantum Dots (QDs)

Colloidal quantum dots are semiconductor nanocrystals (typically 2-10 nm) that exhibit size-dependent optical and electronic properties. To prevent aggregation and ensure their stability in solution, their surfaces are coated with ligand molecules, often referred to as capping agents. Decane-1,10-diamine is used commercially as a capping agent in quantum dot research.

The two amine groups at the ends of the decane-1,10-diamine molecule can bind strongly to the surface of the quantum dot. The ten-carbon alkyl chain then extends into the solvent, providing steric hindrance that keeps the nanoparticles from clumping together. This surface functionalization is crucial for the performance of QDs in applications like bioimaging, sensors, and light-emitting diodes (LEDs). However, research also shows that the nature of the capping agent is critical; for instance, the long, insulating hydrocarbon chain of some capping agents can hinder electron transfer in certain devices, necessitating a ligand exchange process to optimize performance.

Role in Nanocomposite Development

Nanocomposites are materials that incorporate nanosized particles into a matrix, leading to enhanced properties. Decane-1,10-diamine has been instrumental in the creation of novel intercalative nanocomposites. A key study demonstrated that the hydrothermal reaction of phosphomolybdic acid or phosphotungstic acid with decane-1,10-diamine yields new, finely layered nanocomposites. In this system, the diamine acts as a template, intercalating between the layers of the inorganic polyoxometallates. The resulting materials exhibit unique photochromic properties.

Furthermore, the long decane chain has been shown to be effective in the noncovalent functionalization of carbon nanotubes (CNTs). Dendrimers featuring a decane-based core can adhere strongly to the sidewalls of CNTs, allowing for the dispersion of these nanotubes in aqueous environments and their use as scaffolds for creating hybrid materials, such as CNT/calcium carbonate composites.

Table 3: Decane-1,10-diamine in Nanomaterial Synthesis

Nanomaterial Role of Decane-1,10-diamine Function Reference
Colloidal Quantum Dots (QDs) Capping Agent Surface stabilization, prevents aggregation
Polyoxometallate Nanocomposites Intercalating Template Forms layered structures, controls spacing

Specialty Chemical Formulations

Beyond its use as a monomer and in advanced materials, decane-1,10-diamine's chemical structure lends itself to specialty applications, particularly where surface activity is required.

Surfactant Properties and Applications in Emulsifiers and Detergents

A surfactant is a compound that lowers the surface tension between two liquids or between a liquid and a solid. Decane-1,10-diamine possesses the fundamental characteristics of a cationic surfactant: a long, hydrophobic (water-repelling) alkyl chain and hydrophilic (water-attracting) polar head groups (the amine functions). acs.org This amphiphilic nature allows it to be effective in emulsifiers, which stabilize mixtures of oil and water, and in detergents. acs.org

A significant area of research is the synthesis of Gemini (dimeric) sugar-based surfactants from decane-1,10-diamine. A patented method describes the one-pot reaction of lactose (B1674315) with decane-1,10-diamine to produce N,N'-dilactosyl-1,10-decanediamine. This type of surfactant is of great interest because it combines the surface-active properties of the diamine with the biocompatibility and functionality of sugars, making it suitable for specialized applications where biodegradability and low toxicity are important.

Adhesives and Coatings Development

Decane-1,10-diamine is a valuable component in the formulation of high-performance adhesives and coatings. cymitquimica.comdataintelo.combusinessresearchinsights.commarketresearchintellect.com Its bifunctional nature, with primary amine groups at each end of a ten-carbon chain, allows it to act as a versatile building block and curing agent in various polymer systems. cymitquimica.comsolubilityofthings.com The long, flexible decane segment imparts distinct properties to the final materials, influencing their mechanical and thermal characteristics.

The development of functionalized diamine derivatives with improved properties like enhanced adhesion, flexibility, and durability is a notable trend in the industry. businessresearchinsights.com These advancements are expanding the applications for decane-1,10-diamine in the coatings and adhesives sector. businessresearchinsights.com

Role as a Curing Agent in Epoxy Systems

Decane-1,10-diamine serves as an aliphatic diamine curing agent for epoxy resins. cymitquimica.comspecialchem.com When used in epoxy formulations, it contributes to enhanced performance and reliability. datahorizzonresearch.com The resulting cured epoxy systems exhibit several desirable properties, including:

Superior adhesion datahorizzonresearch.com

Excellent chemical resistance datahorizzonresearch.com

Improved mechanical properties datahorizzonresearch.comspecialchem.com

Good moisture resistance specialchem.com

These characteristics make epoxy resins cured with decane-1,10-diamine suitable for demanding applications in coatings, adhesives, and composite materials across various industries such as construction, electronics, aerospace, and marine. datahorizzonresearch.com The linear and aliphatic structure of decane-1,10-diamine, when compared to cycloaliphatic curing agents like isophorone diamine (IPDA), can result in a lower glass transition temperature (Tg) in the cured epoxy. rsc.org This is attributed to the reduced rigidity of the polymer network due to the greater mobility of the linear decane segment. rsc.org

Table 1: Impact of Curing Agent on Glass Transition Temperature (Tg) of Epoxy Thermosets

Epoxy SystemCuring AgentGlass Transition Temperature (Tg)
P3EPIsophorone diamine (IPDA)Not specified
P3EPDecane-1,10-diamine (DA10)137 °C rsc.org

This table illustrates the effect of different curing agents on the thermal properties of an epoxy thermoset. The use of the linear aliphatic decane-1,10-diamine results in a lower Tg compared to the cycloaliphatic IPDA, indicating a more flexible network. rsc.org

Incorporation into Polyamide-Based Adhesives

Decane-1,10-diamine is a key monomer in the synthesis of long-chain polyamides, which are used in the formulation of hot-melt adhesives and other adhesive systems. marketresearchintellect.comglobethesis.com For instance, it is a crucial raw material for producing Polyamide 1010 (PA1010), which is utilized in applications such as apparel hot-melt adhesives. globethesis.com

The synthesis of these polyamides typically involves a polycondensation reaction between decane-1,10-diamine and a dicarboxylic acid. globethesis.com For example, the reaction of decane-1,10-diamine with sebacic acid produces PA1010. globethesis.com The properties of the resulting polyamide adhesive are influenced by the long, flexible decane chain, which can enhance adhesion and flexibility.

Table 2: Research Findings on Polyamide Synthesis using Decane-1,10-diamine

PolyamideMonomersKey Findings
PA1010Decane-1,10-diamine, Sebacic acidThe resulting nylon 1010, produced through high-temperature melt polycondensation, exhibited a melting temperature of 202°C and a crystallization temperature of 173°C. globethesis.com

This table summarizes the synthesis of a specific polyamide utilizing decane-1,10-diamine and the thermal characteristics of the resulting polymer.

Use in Polyurethane and Non-Isocyanate Polyurethane (NIPU) Coatings

Decane-1,10-diamine is also utilized in the development of polyurethane and, more recently, non-isocyanate polyurethane (NIPU) coatings. marketresearchintellect.comresearchgate.net In NIPU systems, decane-1,10-diamine reacts with cyclic carbonates to form polyhydroxyurethanes (PHUs), avoiding the use of toxic isocyanates. researchgate.net

Research has explored the polyaddition reaction of decane-1,10-diamine with various bis(cyclic carbonates) to synthesize PHUs. researchgate.net Dynamic rheometry has been employed to optimize the reaction conditions, such as temperature, to ensure the formation of high molecular weight polymers without side reactions. researchgate.net For instance, a study on the reaction between a bis(cyclic carbonate) and decane-1,10-diamine in DMF found that temperatures above 120°C were excessive. researchgate.net Optimized conditions were determined to be 90°C in DMF. researchgate.net

These NIPU materials are being investigated for various coating applications. For example, partially bio-based thermoset NIPU hybrids with high biorenewable carbon content have been synthesized using decane-1,10-diamine as a crosslinker. researchgate.net These materials demonstrate the potential for developing more sustainable coating systems.

Analytical Methodologies for Diamine Quantification and Characterization

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert a compound into a product (derivative) with properties that are better suited for a given analytical procedure. sigmaaldrich.comspectroscopyonline.com For aliphatic diamines, this process is crucial for several reasons: it can introduce a chromophoric or fluorophoric group to enhance detection by UV-Vis or fluorescence detectors, decrease the polarity of the analyte to improve chromatographic retention and resolution, and increase the volatility for gas chromatography. researchgate.netthermofisher.comlibretexts.org

Pre-column derivatization, where the reaction occurs before the sample is introduced into the analytical column, is the most common approach for diamine analysis. thermofisher.comlibretexts.org This technique involves mixing the sample with a specific reagent under controlled conditions to yield a stable derivative. thermofisher.com The resulting derivative is designed to have strong absorption in the UV-Vis spectrum or to be highly fluorescent, which significantly lowers the limits of detection. mdpi.com Furthermore, this process can make the polar diamine molecules more hydrophobic, leading to better interaction and retention on reversed-phase high-performance liquid chromatography (HPLC) columns. mdpi.comlibretexts.org The automation of pre-column derivatization is possible, which improves the reproducibility and efficiency of the analysis. thermofisher.com

The choice of derivatizing agent is critical and depends on the analyte, the analytical technique, and the desired sensitivity. Several reagents are commonly used for the analysis of primary and secondary amines.

o-phthaldialdehyde (OPA): OPA reacts very quickly with primary amines, in the presence of a thiol like 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC), to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov The reaction is typically completed in under two minutes at room temperature. nih.gov However, the stability of OPA derivatives can be a concern, and some studies have shown that aliphatic diamines can form multiple derivative products, which may complicate quantification. nih.govnih.govnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable and intensely fluorescent derivatives. researchgate.netnih.gov It is particularly useful for analytes lacking a native chromophore. researchgate.net A potential drawback is the chromatographic interference from the excess reagent and its hydrolysis by-products, which may require additional cleanup steps. researchgate.net

Diethyl ethoxymethylenemalonate (DEEMM): DEEMM is a versatile reagent that forms stable, UV-active derivatives with primary and secondary amines. rsc.orgnih.gov A significant advantage of DEEMM is that the excess reagent can be completely degraded during sample preparation, which helps to protect the analytical column. nih.govives-openscience.eu Studies comparing DEEMM with OPA for the analysis of various diamines have reported that DEEMM can offer significantly higher sensitivity. kopri.re.kr

Table 1: Comparison of Common Derivatization Reagents for Diamine Analysis

Reagent Target Amines Detection Method Advantages Disadvantages
o-phthaldialdehyde (OPA) Primary Fluorescence Fast reaction time. nih.gov Derivative instability, potential for multiple products. nih.govnih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary Fluorescence High sensitivity, stable derivatives. researchgate.net Interference from excess reagent and by-products. researchgate.net
Diethyl ethoxymethylenemalonate (DEEMM) Primary & Secondary UV-Vis Stable derivatives, excess reagent is degraded. nih.govives-openscience.eu Longer reaction times may be needed compared to OPA. kopri.re.kr

| 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) | Primary & Secondary | Fluorescence | Stable derivatives, simple procedure, direct injection possible. researchgate.netcopernicus.org | Can be expensive. |

The primary goal of derivatization in the analysis of compounds like Decane-1,1-diamine is to enhance sensitivity and selectivity. By attaching a fluorophore to the diamine molecule, methods using reagents like FMOC-Cl can increase detection sensitivity by several orders of magnitude compared to direct UV absorbance. researchgate.net This allows for the quantification of trace amounts of the analyte.

Chromatographic Separation Techniques

Following derivatization, chromatographic techniques are employed to separate the modified diamine from other components in the sample mixture. High-Performance Liquid Chromatography and Gas Chromatography are the two most powerful and widely used methods for this purpose.

HPLC is the most common technique for the analysis of derivatized diamines due to its versatility and applicability to a wide range of compounds. nih.gov

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, typically utilizing a nonpolar stationary phase, such as a C8 or C18 column. sigmaaldrich.comnih.gov The separation is achieved by eluting the derivatized analytes with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve adequate separation of all components in a complex mixture. researchgate.net

The choice of detector is dictated by the derivatizing agent used. For derivatives formed with OPA, FMOC-Cl, or Fmoc-OSu, a fluorescence detector (FLD) is used to take advantage of their highly fluorescent nature, ensuring excellent sensitivity. thermofisher.comresearchgate.net For derivatives like those from DEEMM, a UV-Vis detector is suitable. nih.gov

Table 2: Typical HPLC Parameters for Derivatized Diamine Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 or C8, 150-250 mm length, 3-5 µm particle size. sigmaaldrich.comnih.govresearchgate.net Provides separation based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate). nih.govresearchgate.net Elutes the derivatized analytes from the column.
Elution Gradient Optimizes separation for complex mixtures by varying mobile phase strength. researchgate.net
Flow Rate 0.8 - 1.5 mL/min. mdpi.com Controls the speed of the separation.

| Detection | Fluorescence (FLD) or UV-Vis. researchgate.netlibretexts.org | Quantifies the analyte based on its fluorescent or UV-absorbing properties. |

Gas chromatography is a powerful analytical technique known for its high separation efficiency and sensitivity. nih.govphenomenex.com For GC analysis, compounds must be volatile and thermally stable to be vaporized in the heated injector port without decomposing. sigmaaldrich.comteledynelabs.com Since long-chain diamines like this compound are not inherently volatile, derivatization is an essential prerequisite for GC analysis. nih.govslideshare.net

The derivatization process for GC aims to create a new, more volatile and thermally stable compound by replacing active hydrogen atoms on the amine groups. researchgate.netnih.gov Common methods include silylation (reacting with reagents like BSTFA), acylation, or alkylation. libretexts.orgslideshare.net

Once derivatized, the sample is injected into the GC system. An inert carrier gas (like helium or nitrogen) transports the vaporized sample through the column, where separation occurs based on the components' boiling points and interactions with the stationary phase. phenomenex.commdpi.com Detection can be performed by a Flame Ionization Detector (FID), which is a robust, general-purpose detector for organic compounds, or more commonly, by a Mass Spectrometer (MS). nih.govbiorenewables.org The coupling of GC with MS (GC-MS) is particularly powerful as it not only quantifies the analyte but also provides structural information, which aids in definitive identification. nih.goveurofins.com

Ion Chromatographyresearchgate.net

Ion chromatography (IC) is a robust and well-established analytical technique for the determination of ionic species in solution. thermofisher.com It is particularly well-suited for the analysis of organic amines, which can be protonated to form cations. metrohm.com Ion-exchange chromatography, often coupled with suppressed conductivity detection, provides a reliable method for quantifying low concentrations (μg/L to mg/L) of common cations and amines. metrohm.com

The fundamental principle of IC for amine analysis involves the separation of analytes on a stationary phase, typically a cation-exchange resin. The sample is introduced into a liquid mobile phase (eluent), which carries it through the chromatography column. The separation is based on the reversible electrostatic interaction between the cationic form of the diamine and the fixed anionic functional groups on the resin. Analytes with a higher affinity for the resin are retained longer in the column, leading to separation. For the analysis of cations and amines, acidic eluents such as oxalic acid or sulfuric acid are commonly used. thermofisher.comchemistrydocs.com

Following separation on the analytical column, the eluent passes through a suppressor device. This is a key feature of modern IC systems that reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions, thereby significantly improving the signal-to-noise ratio and detection sensitivity. Finally, a conductivity detector measures the electrical conductance of the solution, which is proportional to the concentration of the separated ion. For enhanced specificity and lower detection limits, IC can be coupled with mass spectrometry (IC-MS), which provides mass information for peak identification and confirmation. chemistrydocs.com

For the quantification of this compound, the molecule would be protonated in an acidic eluent, forming a dication that can be effectively separated on a cation-exchange column.

Table 1: Illustrative Ion Chromatography Parameters for Diamine Analysis

ParameterSpecificationPurpose
Instrument Ion Chromatography System with Suppressed Conductivity DetectorSeparates and detects ionic analytes.
Analytical Column Cation-exchange column (e.g., Metrosep C 4)Retains and separates cationic species like protonated diamines. chemistrydocs.com
Eluent 2.5 mmol/L Oxalic AcidMobile phase that carries the sample and facilitates separation. chemistrydocs.com
Flow Rate 0.5 mL/minControls the speed of the mobile phase and analysis time. chemistrydocs.com
Column Temperature 30 °CMaintains consistent retention times and peak shapes. chemistrydocs.com
Injection Volume 5-20 µLThe amount of sample introduced for analysis.
Detection Suppressed Conductivity / Mass Spectrometry (IC-MS)Measures analyte concentration via conductivity or mass-to-charge ratio. chemistrydocs.com

Advanced Optical Resolution Methods (e.g., Marfey's Method for Chiral Amines)nih.gov

The compound this compound possesses a chiral center at the C1 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-Decane-1,1-diamine). Distinguishing and quantifying these enantiomers requires specialized chiral separation techniques. Advanced optical resolution methods, particularly those involving chemical derivatization, are essential for this purpose.

Marfey's method is a preeminent technique for the chiral analysis of amino acids and amines. researchgate.netcapes.gov.br The method involves the derivatization of the chiral amine with a chiral reagent, known as Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, or L-FDAA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques like reversed-phase high-performance liquid chromatography (HPLC). researchgate.net

The "advanced" Marfey's method often employs more sensitive derivatizing agents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which can provide better resolution and higher sensitivity. The procedure involves reacting the enantiomeric mixture of this compound with L-FDLA. This creates two diastereomeric derivatives: L-FDLA-(R)-Decane-1,1-diamine and L-FDLA-(S)-Decane-1,1-diamine. These diastereomers are then separated on a conventional C18 reversed-phase HPLC column. The separated diastereomers are typically detected by UV absorbance, due to the dinitrophenyl group, or more definitively by liquid chromatography-mass spectrometry (LC/MS). The relative peak areas in the chromatogram correspond to the proportion of each enantiomer in the original sample. This method allows for the non-empirical determination of the absolute configuration of the amine based on the elution order of the derivatives.

Table 3: Hypothetical HPLC Elution Data for L-FDLA Derivatives of this compound Enantiomers

Diastereomeric DerivativeHypothetical Retention Time (min)Elution Order
L-FDLA-(S)-Decane-1,1-diamine15.21
L-FDLA-(R)-Decane-1,1-diamine16.82

Note: The elution order is hypothetical and would need to be determined experimentally by analyzing standards of known configuration.

Environmental Disposition and Biodegradation Research

Environmental Fate of Long-Chain Aliphatic Compounds

Long-chain aliphatic compounds, such as the decane (B31447) backbone of Decane-1,1-diamine, are prevalent in the environment, originating from both natural sources and anthropogenic activities, including oil spills. globalsciencebooks.inforesearchgate.net Their low water solubility is a key characteristic that affects their distribution and bioavailability. globalsciencebooks.info Numerous microorganisms, including bacteria and fungi, have evolved the capability to utilize these long-chain alkanes as a source of carbon and energy. researchgate.netresearchgate.net

The biodegradation of these compounds is a critical process for their removal from the environment. globalsciencebooks.info Genera such as Pseudomonas, Acinetobacter, Arthrobacter, and Rhodococcus are well-documented for their ability to degrade a wide range of alkanes. researchgate.netnih.gov For instance, Pseudomonas aeruginosa has demonstrated a high capacity to degrade long-chain alkanes, even in challenging saline-alkali soil conditions. nih.gov The initial step in the aerobic degradation of long-chain alkanes typically involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.netresearchgate.net This fatty acid can then enter the β-oxidation pathway for complete mineralization. researchgate.net

Under anaerobic conditions, the degradation of long-chain alkanes is also possible, although it often proceeds at a slower rate. researchgate.netnih.gov A common activation mechanism in the absence of oxygen is the addition of fumarate (B1241708) to a subterminal carbon of the alkane, a reaction catalyzed by alkylsuccinate synthase. nih.gov This process has been observed in methanogenic consortia degrading long-chain alkanes. nih.gov

Table 1: Microorganisms Involved in the Degradation of Long-Chain Alkanes

Microorganism Genus Environment Degradation Capability
Pseudomonas Soil, Marine Degrades short, medium, and long-chain alkanes (C10-C40). globalsciencebooks.infonih.gov
Acinetobacter Soil, Water Utilizes a range of aliphatic compounds. researchgate.net
Rhodococcus Soil Known to degrade both alkanes and other hydrocarbons. researchgate.net
Arthrobacter Soil Capable of degrading alkanes and naphthalene. researchgate.net
Smithella Anaerobic environments Key degrader in methanogenic consortia for long n-alkanes. nih.gov
Desulfatibacillum Anaerobic environments Involved in fumarate addition mechanism for alkane degradation. nih.gov

Microbial Degradation Pathways of Diamines

While specific research on the microbial degradation of this compound is limited, the degradation pathways of other naturally occurring diamines and polyamines have been studied. nih.gov Bacteria possess enzymatic machinery, such as amine oxidases, capable of initiating the breakdown of these compounds. nih.gov The degradation of diamines is an important metabolic process, and some microorganisms can utilize them as a source of nitrogen and carbon. asm.org

In general, the microbial degradation of aliphatic amines can proceed through several routes. One common pathway involves the oxidative deamination of the primary amine group, catalyzed by an amine oxidase, to form an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid, which can enter central metabolic pathways. For a diamine like this compound, this process could potentially occur at one or both of the amine groups.

Another potential degradation route is through cyclization. For certain diamines, thermal degradation has been shown to proceed through carbamate (B1207046) formation followed by intermolecular cyclization to form a cyclic urea (B33335). uky.eduresearchgate.net While this is a thermal process, enzymatic pathways in microorganisms could potentially facilitate similar cyclization reactions as part of a degradation sequence. It is also known that some bacteria contain degradation pathways for biogenic amines, and these pathways would need to be considered when engineering microorganisms for diamine production. asm.org

Factors Influencing Biodegradation (e.g., Metal Speciation)

The rate and extent of biodegradation of organic compounds in the environment are influenced by a multitude of factors. globalscienceresearchjournals.orgijpab.com These include the physical and chemical properties of the compound, the abundance and metabolic activity of capable microorganisms, and various environmental parameters such as temperature, pH, oxygen availability, and nutrient concentrations. globalscienceresearchjournals.orgijpab.com

A critical factor that can significantly impact biodegradation is the presence of co-contaminants, particularly heavy metals. mdpi.comnih.govresearchgate.net Heavy metals can inhibit the biodegradation of organic pollutants by interfering with the enzymes involved in the degradation pathways or general microbial metabolism. mdpi.comresearchgate.net It has been observed that metal toxicity can lead to extended acclimation periods for microbial populations, reduced rates of biodegradation, and in some cases, complete inhibition of the degradation process. mdpi.com

Crucially, it is not the total concentration of a metal that dictates its toxicity, but rather its speciation and bioavailability. mdpi.comnih.gov Metal speciation refers to the different physical and chemical forms in which a metal can exist, such as free ions, complexed with organic or inorganic ligands, or adsorbed to soil particles. mdpi.com The free ionic form is generally considered the most bioavailable and therefore the most toxic to microorganisms. mdpi.com Factors such as pH and the composition of the environmental medium heavily influence metal speciation. nih.gov Consequently, understanding the speciation of metals in a co-contaminated site is essential for predicting their impact on the biodegradation of compounds like this compound. mdpi.comnih.govresearchgate.net

Table 2: Environmental Factors Affecting Biodegradation

Factor Influence on Biodegradation
Temperature Affects microbial growth rates and enzyme kinetics. ijpab.com
pH Influences microbial activity and the bioavailability of nutrients and contaminants. mdpi.com
Oxygen Availability Determines whether aerobic or anaerobic degradation pathways are dominant. enviro.wiki
Nutrient Availability Essential for microbial growth (e.g., nitrogen, phosphorus). enviro.wiki
Metal Speciation The form of the metal determines its bioavailability and potential toxicity to microorganisms. mdpi.comnih.gov
Bioavailability The accessibility of the compound to microorganisms for degradation. ijpab.com

Emerging Research Directions and Future Outlook

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the development of materials derived from decane-1,10-diamine. This integrated approach allows researchers to predict material properties with greater accuracy and to design molecules for specific functions, thereby reducing the time and cost associated with laboratory-based trial-and-error methods.

Computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to understand the structure-property relationships of decane-1,10-diamine-based systems at the molecular level. For instance, simulations can predict how the flexible decane (B31447) backbone influences the packing of polymer chains, the formation of hydrogen bonds, and the resulting thermal and mechanical properties of polyamides. rsc.org These predictive models are crucial for designing polymers with desired characteristics, such as enhanced thermal stability or specific gas permeabilities. rsc.org In the context of functionalized surfaces, dynamic simulations can reveal the interaction between decane-1,10-diamine derivatives and other molecules, which is vital for applications like separation membranes. mdpi.com

Experimental techniques provide the necessary validation for these computational models. X-ray crystallography, for example, can determine the precise three-dimensional structure of decane-1,10-diamine salts, confirming predictions about their packing arrangements and hydrogen-bonding networks. researchgate.net Spectroscopic and thermal analysis methods are used to characterize the properties of newly synthesized polymers and materials, feeding this real-world data back into the computational models to refine their accuracy. This iterative cycle of prediction and verification is proving essential for the rational design of new materials.

Table 1: Synergy of Computational and Experimental Methods for Decane-1,10-diamine Research

Research AreaComputational ApproachExperimental ValidationObjective
Polymer Science Molecular Dynamics (MD) simulations to model polymer chain packing and flexibility. rsc.orgDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to measure thermal properties.To predict and confirm the thermal and mechanical stability of new polyamides. rsc.orgdatahorizzonresearch.com
Crystallography Energy minimization calculations to predict stable crystal structures.Single-crystal X-ray diffraction to determine atomic coordinates and bonding. researchgate.netTo understand the solid-state packing and intermolecular interactions. researchgate.net
Membrane Science Dynamic simulations to model interactions between functional groups and target molecules (e.g., CO2, H2O). mdpi.comGas permeation tests and contact angle measurements to assess separation performance and hydrophilicity. mdpi.comTo design high-performance membranes for separations or CO2 capture. rsc.orgmdpi.com
Material Synthesis Quantum mechanical calculations to model reaction pathways and transition states.Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm product structure. rsc.orgmdpi.comTo optimize synthesis routes for novel decane-1,10-diamine derivatives. rsc.org

Expanding Applications in Sustainable Technologies

The global shift towards a circular economy and sustainable manufacturing has positioned decane-1,10-diamine as a key component in the development of green technologies. datahorizzonresearch.combusinessresearchinsights.com Its potential to be derived from renewable resources and its role in creating durable, high-performance materials align with the goals of reducing environmental impact and improving resource efficiency. dataintelo.com

A primary driver for its use in sustainable applications is its role as a monomer for bio-based polyamides. datahorizzonresearch.com Decane-1,10-diamine can be produced from castor oil, a renewable vegetable oil, and then reacted with other bio-based diacids to synthesize high-performance bioplastics like Polyamide 1010 (PA1010) and Polyamide 1012 (PA1012). datahorizzonresearch.com These materials are increasingly sought after in the automotive and aerospace industries as lightweight alternatives to traditional plastics and metals. datahorizzonresearch.comdataintelo.com Their use helps to reduce vehicle weight, which in turn improves fuel efficiency and lowers emissions. datahorizzonresearch.comdataintelo.com These bio-polyamides exhibit excellent properties, including high thermal stability, low moisture absorption, and strong chemical resistance. datahorizzonresearch.com

The construction industry is another area where decane-1,10-diamine is contributing to sustainability. It is used in the formulation of low-VOC (volatile organic compound) coatings and adhesives that enhance the durability and lifespan of building materials. dataintelo.combusinessresearchinsights.com This aligns with the principles of green building, which prioritize materials that are both environmentally friendly and resilient. dataintelo.com

Furthermore, research is exploring the potential of diamines for carbon capture technologies. While much of the current research focuses on other amines, the fundamental chemistry of amine compounds reacting with carbon dioxide suggests that functional materials based on decane-1,10-diamine could be designed for this purpose, representing a significant future opportunity. chembk.comuky.edu

Table 2: Applications of Decane-1,10-diamine in Sustainable Technologies

Application AreaSustainable TechnologyRole of Decane-1,10-diamineKey Benefits
Automotive & Aerospace Bio-based Polyamides (e.g., PA1010, PA1012)Serves as a key monomer derived from renewable castor oil. datahorizzonresearch.comdataintelo.comReduces vehicle weight, improves fuel efficiency, lowers dependence on fossil fuels. datahorizzonresearch.comdataintelo.com
Construction Green Building MaterialsComponent in durable, low-VOC coatings and adhesives. dataintelo.combusinessresearchinsights.comIncreases material lifespan, improves indoor air quality, supports sustainable construction practices. dataintelo.com
Textiles High-Performance FabricsEnhances the strength, elasticity, and durability of fibers. dataintelo.comCreates long-lasting textiles, particularly for sportswear and technical applications, reducing waste. dataintelo.com
Environmental Carbon Capture (potential)Potential use as a functional group in sorbent materials. chembk.comuky.eduCould contribute to technologies that mitigate greenhouse gas emissions.

Development of Novel Decane-1,10-diamine-based Functional Materials

The unique bifunctional nature of decane-1,10-diamine makes it an ideal building block for a wide range of novel functional materials that go beyond its traditional use in polyamides. solubilityofthings.com Researchers are leveraging its structure to create materials with tailored properties for advanced applications in electronics, medicine, and materials science. businessresearchinsights.comsolubilityofthings.com

One significant area of development is its use as a curing agent for epoxy resins. datahorizzonresearch.comcymitquimica.com When used in epoxy formulations, decane-1,10-diamine helps to create highly cross-linked networks, resulting in materials with superior mechanical strength, adhesion, and chemical resistance. These high-performance composites are valuable in demanding environments such as the aerospace, marine, and electronics industries. datahorizzonresearch.com

In the realm of nanotechnology and biomedicine, scientists are investigating decane-1,10-diamine and its derivatives for drug and gene delivery systems. solubilityofthings.comontosight.ai The amine groups can be protonated to form positive charges, allowing them to form complexes with negatively charged molecules like DNA, potentially facilitating their transport into cells. ontosight.ai The long hydrocarbon chain provides a hydrophobic segment, making it suitable for the synthesis of amphiphilic dendrimers and other complex architectures with biomedical potential. ontosight.ai

There is also a growing trend in creating functionalized derivatives of decane-1,10-diamine to develop advanced materials for applications like 3D printing and smart coatings. businessresearchinsights.com By chemically modifying the amine groups, researchers can introduce new functionalities that impart specific properties such as improved flexibility, better adhesion, or responsiveness to environmental stimuli. businessresearchinsights.com Furthermore, the structural characteristics of decane-1,10-diamine make it a candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous materials with potential applications in gas storage, catalysis, and sensing. cd-bioparticles.netcd-bioparticles.net

Table 3: Novel Functional Materials Based on Decane-1,10-diamine

Material TypeRole of Decane-1,10-diamineFunctionalityPotential Applications
High-Performance Epoxy Resins Curing Agent/HardenerCreates a tough, highly cross-linked polymer network. datahorizzonresearch.comcymitquimica.comAdhesives, coatings, and composites for aerospace, marine, and electronics. datahorizzonresearch.com
Biomedical Polymers/Dendrimers Monomeric Building BlockForms complexes with nucleic acids; provides hydrophobic segments. ontosight.aiVectors for drug and gene delivery systems. solubilityofthings.comontosight.ai
Advanced Coatings & Adhesives Base for Functionalized DerivativesImproves durability, adhesion, and flexibility. businessresearchinsights.comSmart coatings, high-strength adhesives, materials for 3D printing. businessresearchinsights.com
Metal-Organic Frameworks (MOFs) Organic Linker (potential)Connects metal nodes to form a porous, crystalline structure.Gas storage, chemical separations, and catalysis. cd-bioparticles.netcd-bioparticles.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.